molecular formula C29H33N5O2S2 B12144379 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144379
M. Wt: 547.7 g/mol
InChI Key: GDNLERSVSDXPSG-GFMRDNFCSA-N
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Description

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a unique structure that combines a thiazolidine ring, a piperazine moiety, and a pyrido[1,2-a]pyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include various aldehydes, amines, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazolidine ring can modulate enzyme activity. These interactions can lead to various biological effects, such as anticonvulsant or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of structural features that allow for diverse biological activities. The presence of the thiazolidine ring, piperazine moiety, and pyrido[1,2-a]pyrimidinone core in a single molecule provides a unique platform for drug development and other applications .

Properties

Molecular Formula

C29H33N5O2S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-3-4-5-9-14-34-28(36)24(38-29(34)37)20-23-26(30-25-21(2)11-10-15-33(25)27(23)35)32-18-16-31(17-19-32)22-12-7-6-8-13-22/h6-8,10-13,15,20H,3-5,9,14,16-19H2,1-2H3/b24-20-

InChI Key

GDNLERSVSDXPSG-GFMRDNFCSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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